FabH Enzyme Inhibition: 4-Bromophenyl Substituent Confers Intermediate Potency Between 4-Fluorophenyl and 4-Methylphenyl in Thiazole-Fused Derivatives
In a direct SAR study of sulfur-containing heterocyclic pyrazoline derivatives by Yang et al. (2012), the thiazole-fused derivative bearing the 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazoline substructure — directly incorporating the core scaffold of CAS 865616-00-8 — exhibited an E. coli FabH IC₅₀ of 9.7 μM. This positions the 4-bromophenyl substituent as intermediate in potency: the 4-fluorophenyl analog showed IC₅₀ of 8.4 μM (~1.15-fold more potent), while the 4-methylphenyl analog achieved IC₅₀ of 4.6 μM (~2.1-fold more potent). The positive control DDCP gave IC₅₀ of 2.8 μM [1][2]. For procurement decisions, this means the 4-bromophenyl derivative occupies a defined potency window within the series — not the most potent, but the heaviest halogen atom at this position, which provides distinct opportunities for halogen bonding and crystallographic phasing that the 4-F and 4-CH₃ analogs cannot replicate.
| Evidence Dimension | E. coli FabH enzyme inhibitory activity (IC₅₀, μM) |
|---|---|
| Target Compound Data | IC₅₀ = 9.7 μM (thiazole-fused derivative incorporating the 3-(4-bromophenyl)-5-(furan-2-yl)-pyrazoline core) |
| Comparator Or Baseline | 4-CH₃ analog: IC₅₀ = 4.6 μM; 4-F analog: IC₅₀ = 8.4 μM; Positive control DDCP: IC₅₀ = 2.8 μM |
| Quantified Difference | 4-Br analog is 2.1-fold less potent than 4-CH₃, 1.15-fold less potent than 4-F, and 3.5-fold less potent than DDCP |
| Conditions | pH 7.0, E. coli FabH enzyme inhibition assay; temperature not specified in original publication (Yang et al., 2012) |
Why This Matters
Procurement of the 4-bromophenyl variant enables halogen-bonding-based co-crystallization studies and serves as a heavy-atom derivative for X-ray phasing — a capability absent in the 4-F and 4-CH₃ analogs — while retaining measurable, rank-ordered FabH inhibitory activity.
- [1] Yang, Y.S.; Zhang, F.; Gao, C.; Zhang, Y.B.; Wang, X.L.; Tang, J.F.; Sun, J.; Gong, H.B.; Zhu, H.L. Discovery and modification of sulfur-containing heterocyclic pyrazoline derivatives as potential novel class of β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 4619–4624. PMID: 22721711. View Source
- [2] BRENDA Enzyme Database. EC 2.3.1.180. IC₅₀ data for 2-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (9.7 μM), 2-[3-(4-fluorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one (8.4 μM), and 2-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (4.6 μM). View Source
